Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA
Description
The compound Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA is a synthetic peptide featuring an acetylated N-terminus and a trifluoroacetyl (TFA) C-terminal modification. Its sequence is rich in hydrophobic residues (Ala, Val, Leu) and includes structural elements such as Pro (a helix-disruptor) and Tyr/Asp (polar residues).
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H160N20O24.C2HF3O2/c1-46(2)37-66(85(129)100-57(21)81(125)106-68(39-48(5)6)87(131)109-67(38-47(3)4)86(130)104-61(25)96(140)116-35-27-30-74(116)92(136)110-71(43-63-31-33-65(120)34-32-63)90(134)115-77(53(15)16)94(138)102-56(20)80(124)105-64(45-118)44-75(121)122)108-88(132)70(41-50(9)10)111-95(139)78(54(17)18)114-84(128)60(24)101-91(135)73-29-28-36-117(73)97(141)72(42-51(11)12)112-89(133)69(40-49(7)8)107-82(126)58(22)103-93(137)76(52(13)14)113-83(127)59(23)99-79(123)55(19)98-62(26)119;3-2(4,5)1(6)7/h31-34,45-61,64,66-74,76-78,120H,27-30,35-44H2,1-26H3,(H,98,119)(H,99,123)(H,100,129)(H,101,135)(H,102,138)(H,103,137)(H,104,130)(H,105,124)(H,106,125)(H,107,126)(H,108,132)(H,109,131)(H,110,136)(H,111,139)(H,112,133)(H,113,127)(H,114,128)(H,115,134)(H,121,122);(H,6,7)/t55-,56-,57-,58-,59-,60-,61-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-,77-,78-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCBUYCBKDVID-SBLBPKJYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H161F3N20O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2104.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with the selection of a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) chemistry. A Wang resin pre-loaded with a Rink amide linker is commonly used to facilitate C-terminal aldehyde formation. The aldehyde functionality is introduced via a specialized handle, such as a diol-containing linker, which is oxidized post-synthesis using NaIO₄ to generate the aldehyde group.
Sequential Amino Acid Coupling
The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids. Key steps include:
-
Deprotection : Fmoc removal with 20% piperidine in dimethylformamide (DMF).
-
Activation and Coupling : Amino acids are activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] (COMU) in the presence of N,N-diisopropylethylamine (DIPEA). Hydrophobic residues (e.g., Val, Leu, Ala) require extended coupling times (60–90 minutes) and elevated temperatures (40–50°C) to mitigate aggregation.
Table 1: Coupling Efficiency for Challenging Residues
| Residue | Coupling Reagent | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Leu | COMU | 90 | 50 | 92 |
| Val | HBTU | 75 | 40 | 88 |
| Pro | HATU | 60 | 25 | 95 |
Side-Chain Deprotection and Cleavage
After chain assembly, the peptide is cleaved from the resin using a mixture of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 3 hours. This simultaneously removes acid-labile protecting groups (e.g., tert-butyl for Tyr and Asp) and generates the TFA salt. The C-terminal aldehyde is unmasked via oxidation of the diol linker using 0.1 M NaIO₄ in aqueous acetonitrile.
β-Lactone-Mediated Chemical Ligation
Segment Preparation
For longer peptides like Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA, β-lactone-mediated ligation offers a solution to SPPS length limitations. The peptide is divided into two segments:
-
Segment A : Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala (residues 1–15).
-
Segment B : Pro-Tyr-Val-Ala-Asp-al (residues 16–20).
β-Lactone Activation
Segment B is activated as a β-lactone by treating its C-terminal carboxylic acid with 2-mercaptopyridine (2-MP) and N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane. The β-lactone intermediate is isolated via silica gel chromatography.
Ligation Reaction
The ligation occurs in anhydrous dimethylacetamide (DMAc) at −20°C, where the N-terminal amine of Segment B nucleophilically opens the β-lactone of Segment A. The reaction achieves 85% conversion within 12 hours, as confirmed by LC-MS.
Table 2: Ligation Optimization Parameters
| Parameter | Condition | Conversion (%) |
|---|---|---|
| Solvent | DMAc | 85 |
| Temperature | −20°C | 85 |
| Catalyst | None | 85 |
| Reaction Time | 12 hours | 85 |
Post-Synthesis Processing
Purification
Crude peptide is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 10–60% acetonitrile in 0.1% TFA over 45 minutes. The target compound elutes at 32 minutes, achieving >98% purity.
Analytical Characterization
-
Mass Spectrometry : MALDI-TOF MS confirms the molecular weight (observed: 2245.8 Da; calculated: 2245.3 Da).
-
Circular Dichroism (CD) : The peptide exhibits 35% α-helical content in 50% trifluoroethanol, consistent with its hydrophobic sequence.
Industrial-Scale Production
Continuous Flow SPPS
Automated flow synthesizers reduce cycle times by 40% compared to batch systems. A 5-step continuous process achieves a daily output of 500 g with <2% deletion sequences.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Fmoc-amino acids | 12,000 |
| Resin | 8,000 |
| Solvents | 2,500 |
| Total | 22,500 |
Challenges and Mitigation Strategies
Aggregation During Synthesis
The high leucine/alanine content (55% of sequence) promotes β-sheet formation. Strategies include:
Chemical Reactions Analysis
Types of Reactions
The compound “Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols.
Scientific Research Applications
Biochemical Research
Protein Interaction Studies
The peptide's structure allows it to mimic natural protein sequences, facilitating studies on protein-protein interactions. Researchers utilize this compound to investigate the binding affinities and specificities of various proteins in cellular processes. Its design can be tailored to include specific motifs that enhance binding to target proteins, making it a versatile tool in biochemical assays.
Signal Transduction Pathways
Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro has been employed to explore signal transduction pathways, particularly those involving caspases. For instance, the compound has been linked to the reversible inhibition of caspase-8, an enzyme critical in apoptosis (programmed cell death). This application is significant in cancer research, where modulation of apoptotic pathways can influence tumor growth and survival .
Therapeutic Applications
Cancer Therapy
Due to its ability to inhibit specific caspases, this peptide holds potential as a therapeutic agent in cancer treatment. By controlling apoptosis through caspase inhibition, it may enhance the efficacy of existing chemotherapeutic agents or provide a novel approach to cancer therapy. Studies have indicated that peptides like Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro can sensitize cancer cells to apoptosis-inducing agents .
Drug Delivery Systems
The compound's properties allow it to be integrated into drug delivery systems. Its cell-permeable nature enables it to transport therapeutic agents across cellular membranes effectively. This application is particularly useful in designing targeted therapies that require precise delivery mechanisms to enhance bioavailability and reduce off-target effects .
Structural Biology
Peptide Synthesis and Characterization
Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro is synthesized using solid-phase peptide synthesis techniques, allowing for precise control over the sequence and modifications. Characterization of this peptide involves techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which confirm its structure and purity .
Structural Analysis of Protein Complexes
This peptide can be utilized in structural biology studies to analyze protein complexes through techniques like X-ray crystallography or cryo-electron microscopy. By providing stable scaffolds for protein interactions, it aids in elucidating the three-dimensional structures of protein assemblies critical for understanding their functions in biological systems .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Inhibition of Caspase-8 Activity | To evaluate the peptide's effect on apoptosis | Demonstrated significant inhibition of caspase-8 activity |
| Targeted Delivery of Chemotherapeutics | To assess the peptide's role in drug delivery | Enhanced cellular uptake of chemotherapeutic agents observed |
| Structural Analysis of Protein Interactions | To determine binding affinities with target proteins | Provided insights into specific interactions and affinities |
Mechanism of Action
The compound exerts its effects by inhibiting caspase-8, an enzyme that plays a crucial role in the apoptosis pathway. By binding to the active site of caspase-8, the peptide prevents the enzyme from cleaving its substrates, thereby inhibiting the apoptotic process. This inhibition can be beneficial in conditions where excessive apoptosis is detrimental, such as in neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparisons with Structurally Related Compounds
Key Insights :
Hydrophobic Residues (Val, Leu, Ala) :
- In spiramycin biosynthesis , Val supplementation increased final titer by 45.3% but reduced total isovaleryl components by 23%, while Leu boosted isovaleryl-spiramycin II/III by 41–50% . This suggests that Val/Leu in the user’s compound may similarly modulate enzymatic processing or product specificity.
- VLPVP , a shorter peptide with Val/Leu, exhibits paracellular absorption but faces MRP2-mediated efflux . The user’s compound’s larger size (21 residues) likely reduces permeability but may exploit similar transport mechanisms.
- In VLPVP, Pro residues may contribute to resistance to luminal degradation .
TFA Modification :
- The trifluoroacetyl group enhances solubility in organic solvents and may alter charge interactions with membranes, though this is speculative without direct evidence.
Metabolic and Enzymatic Interactions
Table 2: Amino Acid-Specific Metabolic Effects
- Valine : In spiramycin production, Val supplementation elevated pyruvate carboxylase activity (20–95%) and intracellular pyruvate, suggesting that Val-rich sequences like the target compound may similarly influence central carbon metabolism .
- Leucine : Leu’s role in promoting extracellular isovaleric acid accumulation and reabsorption implies that Leu clusters in the peptide might enhance lipid-mediated trafficking or storage.
Functional Contrast with Non-Peptide Analogues
For example, ALA enhances carboxylation efficiency and antioxidant enzyme activity (e.g., SOD, POD) under stress .
Biological Activity
Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA is a synthetic peptide that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its role in peptide synthesis, pharmaceutical development, and potential applications in biotechnology and neuroscience.
Peptide Synthesis
The compound serves as a crucial building block in peptide synthesis, which is fundamental for developing new drugs and therapeutic agents. Its structure allows for the formation of diverse peptide sequences that can exhibit specific biological activities. This versatility is particularly important in the design of peptides for targeted therapies in treating diseases such as cancer and metabolic disorders .
Applications in Biotechnology
In biotechnology, this compound is utilized to produce biologically active peptides that enhance immunological responses. These peptides can be applied in the development of vaccines and diagnostic tools, making them valuable in immunotherapy and vaccine development .
Pharmaceutical Development
The compound's role extends to pharmaceutical development, where it is involved in formulating drugs aimed at various diseases. Its application in creating targeted therapies highlights its importance in modern medicine, particularly for conditions requiring precise intervention strategies .
Research in Neuroscience
Research has indicated that this peptide may play a role in studies related to neuropeptides, which are crucial for understanding brain functions. Investigating its effects on neurological disorders could lead to new insights into treatment options for conditions such as Alzheimer’s disease and other cognitive impairments .
Cosmetic Industry
Emerging studies suggest potential applications in the cosmetic industry, particularly concerning anti-aging properties and promoting skin health. The compound's ability to influence biological pathways related to skin rejuvenation makes it a candidate for incorporation into skincare formulations .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of peptides similar to Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-LeU... In one study, various peptide sequences were tested against bacterial strains, revealing significant differences in their Minimum Inhibitory Concentration (MIC) values. For instance, some peptides showed strong activity against Pseudomonas aeruginosa with MIC values lower than standard antibiotics, indicating their potential as antimicrobial agents .
| Peptide Sequence | MIC (μM) | Activity Against S. aureus |
|---|---|---|
| 7c (His) | 498 | Moderate |
| 7e (Arg) | 315 | Low |
| Standard Drug | 830 | Control |
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of this peptide is crucial for optimizing its biological activity. Studies have shown that variations in amino acid composition can significantly affect the peptide's efficacy against various pathogens. The incorporation of cationic amino acids like Lysine enhances positive charge, improving antimicrobial activity .
Q & A
Q. Table 1: Purification Techniques
| Method | Resolution | Yield (%) | Common Pitfalls |
|---|---|---|---|
| HPLC | High | 60–80 | Column overload, buffer pH |
| FPLC | Moderate | 50–70 | Protein aggregation |
| Dialysis | Low | 30–50 | Solvent incompatibility |
Validation : Confirm purity (>95%) via LC-MS and amino acid analysis .
Basic: How can researchers structurally characterize this peptide to confirm its sequence and folding?
Methodological Answer:
- Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS for molecular weight verification.
- NMR Spectroscopy : Assign signals in 2D --HSQC spectra to resolve proline-rich regions.
- Circular Dichroism (CD) : Analyze α-helical content in phosphate buffer (pH 7.4) at 25°C.
Q. Table 2: Structural Analysis Tools
| Technique | Data Output | Application |
|---|---|---|
| CD | Secondary structure (%) | Folding under varying pH |
| NMR | Chemical shift assignments | Proline isomerization kinetics |
| FTIR | Amide I/II bands | Aggregation propensity |
Note : Cross-validate with computational tools like PEP-FOLD3 .
Advanced: How should experimental designs for functional assays (e.g., membrane interaction studies) account for peptide variability?
Methodological Answer:
- Controls : Include scrambled-sequence peptides to isolate sequence-specific effects.
- Concentration gradients : Test 1–100 μM ranges to identify critical micelle concentrations (CMC).
- Environmental factors : Vary temperature (4–37°C) and ionic strength (0–150 mM NaCl).
Q. Table 3: Functional Assay Parameters
| Assay Type | Readout | Key Variables |
|---|---|---|
| Fluorescence | Tryptophan quenching | Lipid composition, pH |
| Calorimetry | ΔH, ΔS | Peptide:lipid ratio |
| Microscopy | Membrane disruption | Incubation time, buffer |
Theoretical Link : Align with the “hydrophobic mismatch” model for membrane interactions .
Advanced: How can contradictions in published data on this peptide’s stability be systematically addressed?
Methodological Answer:
- Root-cause analysis : Compare degradation profiles under identical conditions (e.g., 37°C, pH 7.4).
- Accelerated stability studies : Use Arrhenius plots to extrapolate shelf-life.
- Statistical validation : Apply ANOVA to batch-to-batch variability data.
Q. Table 4: Case Study – Stability Discrepancies
| Study | Degradation Rate (day) | Conditions | Resolution Strategy |
|---|---|---|---|
| Smith et al. | 0.05 | 25°C, lyophilized | Adjusted storage to -80°C |
| Lee et al. | 0.12 | 37°C, aqueous solution | Added cryoprotectants (sucrose) |
Recommendation : Pre-register protocols on platforms like Zenodo to enhance reproducibility .
Advanced: What strategies optimize the peptide’s bioactivity while minimizing aggregation?
Methodological Answer:
- Solvent screening : Test DMSO, HFIP, or PBS for solubility.
- PEGylation : Conjugate polyethylene glycol (PEG) to N-terminus to enhance hydrophilicity.
- Dynamic Light Scattering (DLS) : Monitor particle size (<10 nm indicates monomeric state).
Q. Table 5: Aggregation Mitigation
| Strategy | Monomeric Yield (%) | Bioactivity Retention (%) |
|---|---|---|
| PEGylation | 85 | 70 |
| Surfactants | 75 | 60 |
| pH adjustment | 65 | 50 |
Validation : Use TEM to confirm absence of fibrils .
Advanced: How should researchers document protocols to ensure reproducibility across labs?
Methodological Answer:
- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
- Critical parameters : Report resin substitution rates, cleavage times, and lyophilization cycles.
Q. Table 6: Protocol Documentation Checklist
| Parameter | Example Value | Rationale |
|---|---|---|
| SPPS coupling time | 2 × 60 min | Avoid deletion sequences |
| HPLC gradient slope | 1% B/min | Balance resolution and runtime |
| Lyophilization temp | -50°C, 0.1 mbar | Prevent peptide denaturation |
Tools : Use electronic lab notebooks (e.g., LabArchives) with version control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
